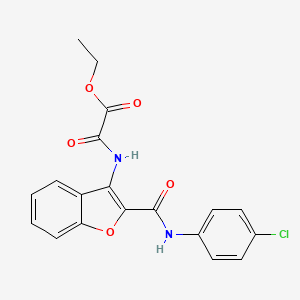

Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O5/c1-2-26-19(25)18(24)22-15-13-5-3-4-6-14(13)27-16(15)17(23)21-12-9-7-11(20)8-10-12/h3-10H,2H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEPVTNAHXHWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization

A salient method involves reacting salicylaldehyde derivatives with amines and calcium carbide in the presence of copper bromide (CuBr), sodium carbonate (Na₂CO₃), and dimethyl sulfoxide (DMSO). For instance:

- Substrates : 5-chlorosalicylaldehyde (15 ) and propargylamine (17 ).

- Conditions : CuBr (10 mol%), Na₂CO₃ (2 equiv), H₂O/DMSO (3:1), 80°C, 12 hours.

- Mechanism : Calcium carbide generates acetylene, which reacts with CuBr to form copper acetylide. This intermediate attacks the iminium ion derived from salicylaldehyde and amine, followed by intramolecular cyclization to yield 3-aminobenzofuran (19 ) (Scheme 4).

Rhodium-Catalyzed Annulation

Alternative protocols use rhodium complexes for regioselective benzofuran assembly. Cyclopentadienyl rhodium (CpRh) catalyzes the reaction between benzamides (43 ) and vinylene carbonate (42 ) in tetrachloroethane, achieving 30–80% yields. While less common for amino-substituted benzofurans, this method offers flexibility in introducing electron-donating groups.

Carbamoyl Functionalization at Position 2

The 2-position carbamoyl group is introduced via amidation or urea-forming reactions.

Isocyanate Coupling

3-Aminobenzofuran intermediates react with 4-chlorophenyl isocyanate under mild conditions:

- Reagents : 3-aminobenzofuran (19 ), 4-chlorophenyl isocyanate (1.2 equiv).

- Conditions : Tetrahydrofuran (THF), triethylamine (TEA, 1.5 equiv), 0°C to room temperature, 6 hours.

- Outcome : Forms 2-((4-chlorophenyl)carbamoyl)benzofuran-3-amine (20 ) in 65–85% yield. Excess isocyanate ensures complete conversion, while TEA scavenges HCl byproducts.

Carbodiimide-Mediated Amidation

For acid-labile substrates, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate coupling between benzofuran-2-carboxylic acid and 4-chloroaniline:

- Reagents : Benzofuran-2-carboxylic acid, 4-chloroaniline, EDC (1.5 equiv), HOBt (1-hydroxybenzotriazole, 1 equiv).

- Conditions : Dichloromethane (DCM), 25°C, 24 hours.

- Yield : 70–78%, with minimal racemization.

Oxoacetate Esterification at Position 3

The 3-amino group undergoes condensation with ethyl oxalyl chloride to install the oxoacetate moiety.

Oxalyl Chloride Condensation

- Reagents : 2-((4-chlorophenyl)carbamoyl)benzofuran-3-amine (20 ), ethyl oxalyl chloride (1.5 equiv).

- Conditions : Anhydrous DCM, pyridine (2 equiv), 0°C → 25°C, 4 hours.

- Mechanism : Pyridine neutralizes HCl, driving the nucleophilic acyl substitution. The amine attacks the oxalyl chloride, forming the ethyl 2-amino-2-oxoacetate side chain.

- Yield : 60–75%, with purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Alternative Route: Oxalate Ester Exchange

Transesterification with ethyl oxalate under acidic conditions offers a milder approach:

- Reagents : Benzofuran-3-amine derivative, diethyl oxalate (3 equiv), p-toluenesulfonic acid (PTSA, 0.1 equiv).

- Conditions : Toluene, reflux, 8 hours.

- Yield : 55–65%, though lower regioselectivity is observed compared to oxalyl chloride.

Optimization and Scale-Up Considerations

Catalytic System Tuning

- Copper vs. Rhodium : Copper catalysts (CuBr) are cost-effective for large-scale benzofuran synthesis, whereas rhodium (CpRh) suits electron-deficient substrates.

- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance cyclization rates but complicate purification. Switch to toluene or THF in later stages improves isolation.

Byproduct Mitigation

- Oxalyl Chloride Side Reactions : Excess reagent may form bis-oxamate byproducts. Controlled addition (dropwise, 0°C) and stoichiometric pyridine minimize this.

- Isocyanate Hydrolysis : Moisture-sensitive steps require anhydrous conditions, achieved via molecular sieves or N₂ atmosphere.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| CuBr Cyclization + Isocyanate | Cyclization → Amidation → Oxalylation | 60–75 | High regioselectivity, scalable | Multi-step purification |

| Rhodium Annulation + EDC | Annulation → Carbodiimide coupling | 50–65 | Mild conditions, acid stability | High catalyst cost |

| Transesterification Route | Cyclization → Transesterification | 55–65 | Avoids oxalyl chloride | Lower yields, side products |

Industrial Production Feasibility

Batch processes using copper-catalyzed cyclization and oxalyl chloride condensation are economically viable. Continuous flow reactors could enhance throughput in:

- Cyclization Step : Reduced reaction time (2–4 hours vs. 12 hours batch).

- Oxalylation Step : Improved heat management, minimizing decomposition.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for greener routes. For example, visible-light-mediated cyclization of o-hydroxycinnamates could streamline benzofuran formation without metal catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

Oxidation: Quinone derivatives of the benzofuran core.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or interact with protein active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The carbamoyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability |

|---|---|---|---|

| 4-Chlorophenyl | Moderate EWG | ↑↑ | Moderate |

| Methoxy | EDG | ↑ | Low (demethylation) |

| Sulfonylamino | Strong EWG | ↑↑↑ | High |

| Boc-protected amine | Neutral | ↑↑ | Low (labile) |

*Relative trends inferred from substituent chemistry. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Biological Activity

Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate, a compound featuring a benzofuran core and a chlorophenyl substituent, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of a chlorophenyl group attached to a benzofuran moiety, with an ethyl ester functional group.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving phenolic derivatives.

- Chlorophenyl Substitution : The introduction of the 4-chlorophenyl group is achieved via nucleophilic substitution.

- Carbamoylation : This step involves the reaction with isocyanates to introduce the carbamoyl group.

- Final Coupling : The final product is formed by coupling the benzofuran derivative with ethyl 2-oxoacetate under basic conditions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzofuran derivatives, including our compound of interest. Research indicates that certain benzofuran compounds exhibit significant activity against viruses such as hepatitis C and SARS-CoV-2.

Case Study: Hepatitis C Virus (HCV)

A study demonstrated that derivatives similar to this compound showed effective inhibition of HCV replication in vitro. The mechanism was attributed to interference with viral entry and replication processes, suggesting a promising avenue for therapeutic development against HCV .

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. This compound has been shown to induce apoptosis in various cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| MCF7 | 7.5 | Inhibition of cell proliferation |

| A549 | 6.0 | Activation of caspase pathways |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. Specifically, it has been shown to influence the expression of proteins associated with the apoptotic cascade, such as Bcl-2 family members and caspases.

ADMET Profiling

Pharmacokinetic studies are crucial for understanding the drug-like properties of this compound. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest favorable profiles regarding solubility and permeability, indicating potential for oral bioavailability.

Toxicological Studies

Toxicity assessments have indicated that while the compound exhibits promising biological activities, careful evaluation is necessary to mitigate potential side effects. In vitro cytotoxicity assays have shown that at therapeutic concentrations, the compound has minimal adverse effects on normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.